5-Ethyldiazinan-3-one

Description

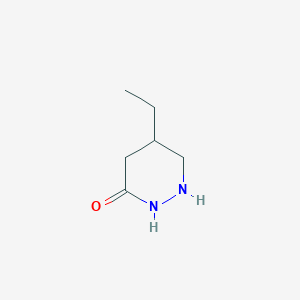

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-ethyldiazinan-3-one |

InChI |

InChI=1S/C6H12N2O/c1-2-5-3-6(9)8-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) |

InChI Key |

IHNHEOFJKSTVGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=O)NNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyldiazinan 3 One and Analogues

Retrosynthetic Analysis of the 5-Ethyldiazinan-3-one Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. journalspress.comegrassbcollege.ac.in It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions. lkouniv.ac.inyoutube.com

For this compound, a primary disconnection can be made at the amide bond within the diazinanone ring. This C-N bond cleavage is a common retrosynthetic step, leading to a linear amino acid precursor. A further key disconnection is the C-C bond adjacent to the ethyl group. This suggests a Michael addition type reaction as a plausible forward synthetic step.

Following this logic, two main retrosynthetic approaches can be envisioned for the this compound backbone:

Disconnection of the Amide Bond: A primary disconnection of the N1-C2 amide bond leads to a γ-amino acid precursor. This precursor, in turn, can be simplified by disconnecting the N1-C6 bond, suggesting a starting point of a substituted hydrazine (B178648) and an α,β-unsaturated ester.

1,3-dicarbonyl Disconnection Strategy: Recognizing the 1,3-relationship between the carbonyl group and the second nitrogen atom allows for a disconnection that breaks the N1-C2 and C5-C6 bonds. This approach would lead to a β-amino aldehyde or its synthetic equivalent and a hydrazine derivative.

A plausible retrosynthetic pathway for this compound is illustrated below:

Figure 1: Retrosynthetic analysis of this compound, illustrating key bond disconnections leading to plausible starting materials.

This analysis points towards several potential starting materials, including ethyl acrylate (B77674), ethylamine, and hydrazine, which are readily available. The forward synthesis would then involve the conjugate addition of a hydrazine derivative to an α,β-unsaturated ester, followed by cyclization.

Development of Novel Synthetic Pathways to the Diazinanone Core

The construction of the diazinanone core can be achieved through various modern synthetic strategies, including multi-component reactions and diverse cyclization methods. These approaches offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. mdpi.comorganic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry. organic-chemistry.orgmdpi.com For the synthesis of diazinanone cores, an MCR approach could involve the condensation of a hydrazine, an aldehyde, and an activated alkene.

One potential MCR for synthesizing a 5-substituted diazinanone could be a variation of the Biginelli or Hantzsch reactions. organic-chemistry.orgmdpi.com For instance, a one-pot reaction of a β-ketoester, an aldehyde, and a hydrazine derivative could potentially lead to a dihydropyrimidinone-like structure, which upon reduction and modification could yield the desired this compound.

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. nih.govuni-kiel.denih.gov The formation of the this compound ring can be accomplished through several cyclization strategies, primarily involving intramolecular condensation or addition reactions.

Intramolecular Amidation: A common and robust method involves the cyclization of a γ-hydrazino acid. This precursor can be synthesized via a Michael addition of hydrazine to an appropriately substituted α,β-unsaturated ester. Subsequent heating or activation of the carboxylic acid moiety would lead to the formation of the cyclic amide.

Reductive Amination followed by Lactamization: An alternative strategy could involve the reductive amination between a β-formyl ester and a hydrazine. The resulting γ-hydrazino ester could then be cyclized to the desired diazinanone.

Ring-Closing Metathesis (RCM): For more complex analogues, RCM has emerged as a powerful tool for ring formation. A suitably designed diene precursor containing the necessary nitrogen and ethyl functionalities could be cyclized using a Grubbs or other metathesis catalyst.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. simsonpharma.comresearchgate.net These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle. acs.org MCRs are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental impact of a synthesis. simsonpharma.com For instance, exploring aqueous conditions for the Michael addition and cyclization steps would be a green approach.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Employing catalysts for the key bond-forming steps, such as the Michael addition or cyclization, can enhance reaction rates and selectivity while minimizing waste.

An example of a greener synthetic approach could involve a one-pot, solvent-free reaction of ethyl acrylate, ethylamine, and hydrazine catalyzed by a reusable solid acid catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To develop a practical and efficient synthesis of this compound, the optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to maximize the yield of the desired product and minimize the formation of byproducts.

For the key C-N and C-C bond-forming reactions in the proposed synthetic routes, the choice of catalyst is critical.

Catalyst Screening for Michael Addition: The conjugate addition of a hydrazine derivative to an α,β-unsaturated ester can be catalyzed by both acids and bases. A screening of various catalysts, including Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), Brønsted acids (e.g., PTSA, Amberlyst-15), and bases (e.g., DBU, Et₃N), would be necessary to identify the most effective one.

Catalysts for Cyclization: The intramolecular amidation step might be facilitated by coupling agents commonly used in peptide synthesis, such as DCC, EDC, or HATU. Alternatively, thermal cyclization or catalysis by a Lewis acid could be explored.

The table below summarizes a hypothetical catalyst screening for the Michael addition step.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Ethanol | Reflux | 24 | <10 |

| DBU (10) | THF | RT | 12 | 65 |

| Et₃N (100) | Methanol (B129727) | Reflux | 18 | 45 |

| Sc(OTf)₃ (5) | Acetonitrile (B52724) | RT | 8 | 85 |

| Yb(OTf)₃ (5) | Acetonitrile | RT | 8 | 92 |

This is a hypothetical data table for illustrative purposes.

Ligand Design for Asymmetric Synthesis: To produce enantiomerically pure this compound, an asymmetric synthesis would be required. This could be achieved by using a chiral catalyst. For a metal-catalyzed Michael addition, the design and screening of chiral ligands would be crucial. Ligands such as BINAP, BOX, or Salen derivatives could be employed to induce stereoselectivity. The electronic and steric properties of the ligand would need to be fine-tuned to achieve high enantiomeric excess.

Solvent Effects and Reaction Medium Studies

The choice of solvent is a critical parameter in the synthesis of diazinan-3-ones, influencing reaction rates, yields, and even stereochemical outcomes. While specific studies on this compound are not extensively documented, general principles of solvent effects in related heterocyclic syntheses can be applied. The synthesis of related nitrogen heterocycles often involves polar solvents to facilitate the dissolution of reactants and stabilize charged intermediates or transition states. researchgate.net However, the reactivity of the solvent itself must be considered. For instance, in some multi-step syntheses, the solvent can also act as a reactant, a concept known as a solvent-involved reaction. nih.gov

In the context of synthesizing diazinanone precursors, such as in the Julia-Kocienski olefination to form unsaturated systems that could be cyclized, solvent polarity has been shown to significantly affect stereoselectivity. For example, using 1,2-dimethoxyethane, a polar aprotic solvent, was found to be optimal for achieving high trans-selectivity in the formation of alkenes. organic-chemistry.org The use of highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can sometimes lead to lower yields despite good reactant solubility, suggesting that less polar, "inert" solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) may be preferable. biotage.com

The effect of solvent choice can also be observed in catalyst-based systems. In gold(I)-catalyzed intramolecular alkene hydroamination, a reaction type relevant to the cyclization step in forming such heterocycles, mixed solvent systems (e.g., methanol and DCM) have been shown to enhance reaction rates significantly compared to single-solvent systems. chemistryviews.org This cooperative effect underscores the complex role of the solvent beyond simple solvation. chemistryviews.org

Table 1: Influence of Solvent on a Representative Heterocyclic Synthesis

| Solvent | Dielectric Constant (approx.) | Relative Yield (%) | Reference |

| Dichloromethane (DCM) | 9.1 | 85 | biotage.com |

| Ethyl Acetate (EtOAc) | 6.0 | 90 | biotage.com |

| Dimethylformamide (DMF) | 36.7 | 45 | biotage.com |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 30 | biotage.com |

Note: Data is generalized from a representative reaction and may not directly reflect the synthesis of this compound.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that dictate the kinetics of chemical reactions, including the synthesis of this compound and its analogs. Elevated temperatures generally increase reaction rates by providing the necessary activation energy. In many heterocyclic syntheses, reflux conditions are employed to drive reactions to completion. google.com For instance, the synthesis of certain 1,3,5-triazine (B166579) derivatives, which share some synthetic precursors with diazinanones, is conducted at temperatures between 110-120 °C.

Pressure becomes a significant factor, particularly in reactions involving gaseous reagents or when aiming to influence reaction pathways in continuous flow systems. In catalytic hydrogenation reactions, which are crucial for producing saturated heterocycles from unsaturated precursors, pressure of hydrogen gas is a key variable. Higher pressures can lead to faster reaction rates and higher yields.

Modern techniques such as microwave-assisted organic synthesis (MAOS) utilize elevated temperatures and pressures to dramatically reduce reaction times. biotage.com Solvothermal synthesis, another method employing high temperatures and pressures, can influence the redox properties of solvents, which in turn affects the outcome of the synthesis of metal nanomaterials that can be used as catalysts. rsc.org For instance, the reducing power of solvents like ethanol and glycerol (B35011) is enhanced at higher temperatures under solvothermal conditions. rsc.org While direct data for this compound is scarce, these principles highlight the importance of optimizing temperature and pressure to achieve efficient synthesis.

Table 2: General Effect of Temperature on Reaction Time in Heterocyclic Synthesis

| Temperature (°C) | Typical Reaction Time | Notes |

| Room Temperature | 12-48 hours | Often requires a catalyst or highly reactive starting materials. |

| 50-80 °C | 4-12 hours | Common for reactions with moderate activation barriers. |

| >100 °C (Reflux) | 1-6 hours | Used to accelerate slow reactions. |

| Microwave (MAOS) | 5-30 minutes | Significant rate acceleration due to rapid heating. biotage.com |

Note: This table provides a generalized overview and specific conditions will vary greatly depending on the reaction.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical chemistry. For this compound, the stereocenter at the 5-position necessitates stereoselective synthetic methods to obtain a single enantiomer.

Asymmetric Catalysis in Diazinanone Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org A highly relevant approach for the synthesis of chiral diazinan-3-ones is the asymmetric hydrogenation of their unsaturated precursors, cyclic N-acyl hydrazones.

Recent research has demonstrated the highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones to produce a variety of chiral cyclic hydrazines (the reduced form of diazinanones) in high yields and with excellent enantioselectivities (up to >99% ee). acs.orgnih.govresearchgate.net This method employs a Ni-(S,S)-Ph-BPE complex as the catalyst and can be performed on a gram scale with low catalyst loading. acs.orgnih.gov Although this compound is not specifically exemplified, the broad substrate scope suggests this methodology could be applicable.

The general transformation is depicted below:

Scheme 1: Asymmetric Hydrogenation of a Cyclic N-Acyl Hydrazone (A generic representation of the asymmetric hydrogenation of a cyclic N-acyl hydrazone to a chiral cyclic hydrazine, a direct precursor or reduced form of a diazinan-3-one.)

Other transition metals such as Rhodium, Ruthenium, and Palladium have also been successfully used in the asymmetric hydrogenation of hydrazones. acs.orgThe choice of metal and chiral ligand is crucial for achieving high enantioselectivity. amanote.com

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgAfter the desired transformation, the auxiliary can be removed. This is a robust and reliable method for asymmetric synthesis. thieme-connect.com For the synthesis of chiral this compound, a chiral auxiliary could be attached to one of the nitrogen atoms of a precursor molecule. For example, the Enders SAMP/RAMP auxiliaries, which are derived from proline, are commonly used for the asymmetric α-alkylation of ketones and aldehydes via their hydrazone derivatives. thieme-connect.comA similar strategy could be envisioned where a chiral hydrazine is used to form a hydrazone, which is then alkylated at the α-position before cyclization.

Another prominent class of chiral auxiliaries are oxazolidinones, popularized by Evans. wikipedia.orgThese can be N-aminated to form chiral N-amino cyclic carbamates, which can then be condensed with aldehydes or ketones to form chiral N-acylhydrazones. beilstein-journals.orgSubsequent reactions, such as additions to the C=N bond, proceed with high diastereoselectivity controlled by the chiral auxiliary. beilstein-journals.org Ligand-controlled synthesis is another facet of this approach, where the stereochemical outcome is determined by the chiral ligand coordinated to a metal catalyst. nih.govThis is intrinsically linked to asymmetric catalysis, where the ligand imparts chirality to the catalytic cycle.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Aldol reactions, Alkylations | wikipedia.org |

| SAMP/RAMP | α-Alkylation of hydrazones | thieme-connect.com |

| Pseudoephedrine | Alkylation of amides | wikipedia.org |

| Camphorsultam | Michael additions, Diels-Alder reactions | wikipedia.org |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, scalability, and efficiency over traditional batch processing. nih.govdur.ac.ukThis is particularly relevant for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

The synthesis of nitrogen-containing heterocycles is an area where flow chemistry has been increasingly applied. Current time information in Vanderburgh County, US.For instance, the synthesis of diazo compounds, which can be hazardous, has been successfully and safely performed in flow reactors, where the unstable intermediate is generated and consumed in a continuous stream. d-nb.infobeilstein-journals.org While specific flow chemistry applications for the synthesis of this compound are not yet reported, the general steps involved in its synthesis are amenable to this technology. For example, a multi-step flow synthesis could be designed where the initial condensation to form a hydrazone, followed by cyclization and subsequent hydrogenation, could be performed in a series of connected reactors without the need for isolation of intermediates. nih.govThis approach would be particularly beneficial for large-scale production, ensuring consistent product quality and enhanced safety. The ability to precisely control temperature and residence time in a microreactor can also lead to improved yields and selectivities. beilstein-journals.org

Advanced Spectroscopic and Spectrometric Characterization of 5 Ethyldiazinan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Ethyldiazinan-3-one in solution. It provides information not only on the connectivity of atoms but also on their spatial arrangement and dynamic behavior.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. ipb.ptresearchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the CH₂), as well as complex multiplets for the methylene (B1212753) protons of the diazinane ring and a broad signal for the N-H protons. The ¹³C NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the ethyl group's CH₂ and CH₃ protons, and among the protons on the C2, C4, C5, and C6 positions of the heterocyclic ring, establishing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org It is a highly sensitive method for assigning carbon signals based on their attached protons. nanalysis.com Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak, linking the ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. For the diazinane ring, NOESY cross-peaks between axial and equatorial protons on different carbons can help determine the preferred chair conformation and the orientation of the ethyl substituent.

A hypothetical set of NMR assignments for this compound is presented below.

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1, 4 | N-H | ~6.5 (br s) | - | C2, C6 / C2, C5 |

| 2 | CH₂ | ~3.2 (m) | ~45.0 | C3, C6 |

| 3 | C=O | - | ~172.0 | - |

| 5 | CH | ~2.5 (m) | ~35.0 | C4, C6, C7 |

| 6 | CH₂ | ~3.0 (m) | ~48.0 | C2, C5 |

| 7 (Ethyl CH₂) | CH₂ | ~1.6 (q) | ~25.0 | C5, C8 |

| 8 (Ethyl CH₃) | CH₃ | ~0.9 (t) | ~11.0 | C7 |

Six-membered heterocyclic rings like the diazinane core of this compound are not planar and typically adopt a chair conformation to minimize steric and torsional strain. This can lead to dynamic processes such as ring inversion, where the ring flips between two equivalent chair forms. nih.govresearchgate.net Additionally, rotation around the C-N amide bonds can be restricted.

Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, is the primary method for studying these conformational changes. oatext.com

Ring Inversion: At low temperatures, the ring inversion process may become slow on the NMR timescale. This would result in the splitting of signals for axial and equatorial protons, which are averaged at room temperature. By analyzing the coalescence temperature (the temperature at which the two separate signals merge into one broad peak), the free energy barrier (ΔG‡) for the ring inversion can be calculated. For similar six-membered rings, these barriers are typically in the range of 9-12 kcal/mol. researchgate.net

Amide Bond Rotation: The partial double-bond character of the C-N bonds within the urea (B33335) moiety can also lead to restricted rotation, potentially giving rise to different conformers. Variable-temperature NMR can also be used to study this process, although the energy barrier for amide rotation is often higher than for ring inversion. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bdu.ac.in They are excellent for identifying functional groups and providing a "fingerprint" for the compound. docbrown.info A molecule with N atoms has 3N-6 normal vibrational modes (or 3N-5 for linear molecules). libretexts.org

The analysis of the vibrational spectra of this compound would focus on identifying the characteristic frequencies associated with its key structural features. nih.govsmu.edu

C=O Stretching: The most prominent band in the IR spectrum is expected to be the strong carbonyl (C=O) stretch of the cyclic amide (lactam) group, typically appearing around 1650-1680 cm⁻¹.

N-H Stretching and Bending: The N-H bonds will give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. N-H bending vibrations are typically observed in the 1550-1650 cm⁻¹ region.

C-H Stretching and Bending: The ethyl and methylene groups will show C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and C-H bending (scissoring, rocking) vibrations in the 1350-1470 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations of the amide and amine functionalities are expected in the 1100-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for more symmetric, less polar bonds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amine/Amide | 3200 - 3400 | Medium |

| C-H Stretch (sp³) | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Cyclic Amide (Lactam) | 1650 - 1680 | Strong |

| N-H Bend | Amine/Amide | 1550 - 1650 | Medium |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Variable |

| C-N Stretch | Amide/Amine | 1100 - 1300 | Medium |

In-situ IR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time without the need for sampling. irdg.orgyoutube.com By inserting an IR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by observing the changes in their characteristic absorption bands. kit.edunih.gov

For a hypothetical synthesis of this compound, such as the cyclization of an ethyl-substituted diamine precursor with a carbonylating agent, in-situ IR could be used to:

Track Reactant Consumption: Monitor the disappearance of the characteristic vibrational bands of the starting materials.

Monitor Product Formation: Observe the appearance and increase in intensity of the strong C=O stretching band of the this compound product around 1670 cm⁻¹.

Identify Intermediates: Potentially detect transient intermediates that may form during the cyclization process.

Determine Reaction Endpoint: The reaction can be considered complete when the product's C=O band intensity reaches a plateau and the reactant bands are no longer visible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). uni-rostock.debioanalysis-zone.com This allows for the unambiguous determination of the elemental composition and molecular formula. nih.gov

For this compound (C₆H₁₂N₂O), the calculated exact mass of the neutral molecule is 128.09496 Da. In HRMS, the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated exact mass of 129.10224 Da.

Tandem mass spectrometry (MS/MS) on the protonated molecular ion allows for the study of its fragmentation pathways, which provides further structural confirmation. libretexts.orgyoutube.com The fragmentation of cyclic urea derivatives is often initiated by cleavage adjacent to the carbonyl group or within the ring system. researchgate.net

A plausible fragmentation pathway for [C₆H₁₂N₂O+H]⁺ might include:

Loss of ethylene (C₂H₄): Cleavage of the ethyl group and a hydrogen, or ring fragmentation.

Loss of carbon monoxide (CO): A common fragmentation for carbonyl-containing compounds.

Ring Opening and Cleavage: Scission of the diazinane ring into smaller, stable fragments.

| Ion | Proposed Formula | Calculated m/z (Da) | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.10224 | Protonated Molecule |

| [M+H - CO]⁺ | C₅H₁₃N₂⁺ | 101.10732 | Loss of Carbon Monoxide |

| [M+H - C₂H₄]⁺ | C₄H₉N₂O⁺ | 101.07094 | Loss of Ethylene |

| [M+H - C₂H₅N]⁺ | C₄H₈NO⁺ | 86.06004 | Ring Cleavage |

Isotopic Abundance Analysis

To perform an isotopic abundance analysis, the precise mass and natural abundance of the stable isotopes of each element in this compound (C₆H₁₂N₂O) would be required. This analysis would predict the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) in a mass spectrum.

Table 1: Theoretical Isotopic Abundance for this compound (C₆H₁₂N₂O)

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 |

| ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 |

| ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 |

| ¹⁸O | 17.999160 | 0.205 |

This table presents standard isotopic abundances which would be used for theoretical calculations for any compound with this molecular formula.

Without experimental mass spectrometry data for this compound, a comparison between theoretical and observed isotopic patterns cannot be made.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the protonated molecule [C₆H₁₂N₂O + H]⁺). Analysis of the resulting fragment ions provides structural information. However, no published MS/MS spectra or fragmentation pathways for this compound are available. A hypothetical analysis would involve proposing fragmentation patterns common to related cyclic urea or lactam structures, but this would be speculative and not specific to the requested compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. This requires a crystalline sample of this compound to be synthesized and analyzed. No such crystallographic studies have been reported.

Crystal Packing and Intermolecular Interactions

Analysis of crystal packing and intermolecular forces, such as hydrogen bonding or van der Waals interactions, is contingent on obtaining a crystal structure. Without crystallographic data, discussion of these features for this compound is impossible.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. The study of polymorphism requires extensive screening and characterization, typically by X-ray diffraction and other thermoanalytical techniques. No studies on the polymorphism of this compound have been documented.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The carbonyl group (C=O) in this compound would be the primary chromophore. It would be expected to exhibit a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength. However, without experimental spectra, the specific absorption maxima (λmax) and molar absorptivity values for this compound remain unknown.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of 5 Ethyldiazinan 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods allow for the determination of ground-state properties and the analysis of molecular orbitals, which are crucial for predicting reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying functionals like B3LYP with a basis set such as 6-311++G(d,p), the ground state properties of a molecule can be accurately predicted. For a representative cyclic amide, these calculations yield optimized geometries, energies, and other electronic properties.

The optimized geometry provides the most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles. The total electronic energy is a key indicator of the molecule's stability. The dipole moment, arising from the distribution of electron density, influences the molecule's polarity and its interaction with other polar molecules and external electric fields.

Table 1: Predicted Ground State Properties of a Model Cyclic Amide using DFT

| Property | Predicted Value |

|---|---|

| Total Electronic Energy (Hartree) | -325.5 |

| Dipole Moment (Debye) | 3.8 |

| C=O Bond Length (Å) | 1.23 |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Ab initio and semi-empirical methods are employed to calculate the energies and shapes of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a larger gap generally implies higher stability and lower reactivity. Analysis of the electron density distribution within these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in cyclic amides, the HOMO is often localized on the amide nitrogen and oxygen atoms, while the LUMO is typically centered on the carbonyl carbon.

Table 2: Frontier Molecular Orbital Properties of a Model Cyclic Amide

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules are not static entities; they are in constant motion, exploring various conformations. Molecular dynamics (MD) simulations provide a computational "microscope" to observe these dynamic processes over time, offering a detailed picture of the molecule's conformational landscape.

Conformational analysis involves identifying the stable conformations (local minima on the potential energy surface) and the transition states that connect them. The potential energy surface (PES) is a multidimensional map that relates the energy of the molecule to its geometry. libretexts.orgresearchgate.net For a cyclic molecule like 5-Ethyldiazinan-3-one, key degrees of freedom include the puckering of the ring and the orientation of the ethyl substituent.

MD simulations can be used to sample a wide range of conformations, and the resulting trajectory can be analyzed to construct a PES. researchgate.netnih.gov This surface reveals the relative energies of different conformers, such as chair, boat, and twist-boat forms for a six-membered ring, and helps to identify the most populated states at a given temperature.

The diazinane ring in this compound is expected to undergo ring inversion, a process where it flips from one chair conformation to another. This process is associated with an energy barrier that must be overcome. The height of this barrier determines the rate of interconversion. In nitrogen-containing heterocycles, this process can be complex, involving both ring and pyramidal inversion at the nitrogen centers. wikipedia.org

Computational methods can be used to calculate the energy profile along the ring inversion pathway, identifying the transition state and thus the energy barrier. For diazepine derivatives, which are seven-membered rings, ab initio calculations have shown ring inversion barriers in the range of 10-18 kcal/mol, and these values are sensitive to substituents and solvent effects. nih.gov For a six-membered ring like diazinane, the barriers would be expected to be lower.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT and other quantum chemical methods can be used to predict a variety of spectroscopic parameters.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with good accuracy. mdpi.comacs.orgnih.govresearchgate.net These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are crucial for assigning signals in experimental NMR spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate theoretical IR and Raman spectra. cardiff.ac.ukresearchgate.netnih.govresearchgate.net These predicted spectra can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. For cyclic amides, the C=O stretching frequency is a prominent and informative band.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra in the ultraviolet and visible regions. nih.govresearchgate.netacs.orgresearchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can help to understand the electronic structure and chromophores within the molecule.

Table 3: Computationally Predicted Spectroscopic Data for a Model Cyclic Amide

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon Chemical Shift | 175 ppm |

| ¹H NMR | N-H Proton Chemical Shift | 7.5 ppm |

| IR Spectroscopy | C=O Stretching Frequency | 1680 cm⁻¹ |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those based on quantum mechanics, have become increasingly powerful in predicting NMR chemical shifts (¹H and ¹³C), aiding in spectral assignment and structure verification. These predictions are achieved by calculating the isotropic magnetic shielding constants of the nuclei in a molecule, which are then converted to chemical shifts relative to a standard reference.

The prediction of NMR chemical shifts for this compound would typically involve a multi-step process. First, a conformational search is performed to identify the low-energy conformers of the molecule. Each of these conformers is then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT). Finally, the NMR shielding constants are calculated for each optimized conformer. The predicted chemical shifts are often obtained as a Boltzmann-weighted average of the shifts for the individual conformers. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects. escholarship.orgnih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational NMR chemical shift prediction for this compound. The values are based on typical chemical shifts for similar structural motifs found in cyclic ureas and piperidinones.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 | - | 3.2 (t) |

| 2 | 45.8 | 1.1 (t) |

| 3 | 172.1 | - |

| 4 | - | 7.1 (s, br) |

| 5 | 35.2 | 2.8 (m) |

| 6 | 28.9 | 1.9 (m) |

| 7 | 48.3 | 3.4 (t) |

This is an interactive data table. You can sort the columns by clicking on the headers.

Theoretical Vibrational Spectra Calculation

Theoretical calculations of vibrational spectra (Infrared and Raman) provide valuable insights into the molecular structure and bonding of a compound. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the experimental spectra. These calculations are typically performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for a wide range of molecules. nih.govresearchgate.net

For this compound, a theoretical vibrational analysis would begin with the optimization of the molecular geometry to a minimum on the potential energy surface. Following this, the vibrational frequencies and their corresponding intensities are calculated. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. tandfonline.com A detailed analysis of the vibrational modes can aid in the assignment of the experimental spectrum, providing a deeper understanding of the molecule's vibrational properties.

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below, based on characteristic frequencies for similar cyclic amide and amine structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| N-H stretch | 3450 | 3312 | 50.3 |

| C=O stretch | 1710 | 1642 | 350.1 |

| CH₂ asymmetric stretch | 2980 | 2861 | 80.7 |

| CH₂ symmetric stretch | 2910 | 2794 | 65.2 |

| C-N stretch | 1250 | 1200 | 120.5 |

| Ring deformation | 550 | 528 | 25.8 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational Transition State Theory (TST) is a powerful framework for studying the kinetics and mechanisms of chemical reactions. wikipedia.org By locating the transition state (the maximum energy point along the reaction coordinate) and the reactants and products on the potential energy surface, one can calculate important kinetic parameters such as the activation energy barrier. This allows for the elucidation of reaction pathways and the understanding of factors that influence the reaction rate. fiveable.me

For this compound, TST could be employed to investigate various reactions, such as its synthesis, hydrolysis, or enzymatic degradation. The process would involve identifying the elementary steps of the reaction, and for each step, locating the geometry of the transition state. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency). The energy difference between the transition state and the reactants provides the activation energy. github.io

Computational studies can map out the entire potential energy surface of a reaction, revealing the most favorable pathway from reactants to products. For instance, in the hydrolysis of the amide bond in this compound, TST could be used to compare a neutral hydrolysis pathway with an acid- or base-catalyzed pathway. By calculating the energy barriers for each pathway, one could predict which mechanism is kinetically favored under different conditions. nih.gov

A hypothetical energy profile for a reaction involving this compound, such as a ring-opening reaction, is depicted in the table below. The energies are illustrative and represent the kind of data that would be obtained from a computational study.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.2 |

| Transition State 2 | +18.7 |

| Products | -10.4 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Computational modeling can provide detailed insights into the interactions between a catalyst and a substrate at the molecular level. This is particularly valuable for understanding the mechanism of catalyzed reactions and for the rational design of new and improved catalysts. For reactions involving this compound, such as its hydrogenation, computational methods can be used to model the binding of the substrate to the catalyst's active site and to elucidate the subsequent reaction steps. nih.govchemistryviews.org

For example, in a ruthenium-catalyzed hydrogenation of the carbonyl group in this compound, DFT calculations could be used to model the structure of the catalyst-substrate complex. nih.gov By analyzing the geometry and electronic structure of this complex, one can identify key interactions, such as hydrogen bonds or coordination bonds, that are responsible for the catalytic activity. Furthermore, the energy profile of the catalyzed reaction can be calculated to understand how the catalyst lowers the activation energy barrier. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property of interest. While often used for predicting biological activity, QSAR can also be applied to model various physicochemical properties, such as solubility, reactivity, or toxicity. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict a particular property, for example, their chromatographic retention time. This would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that correlates these descriptors with the experimental property. nih.gov

A wide variety of molecular descriptors can be calculated to represent different aspects of a molecule's structure and electronic properties. These descriptors can be broadly classified into several categories:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as dipole moment, orbital energies (HOMO and LUMO), and partial atomic charges. researchgate.net

A hypothetical table of molecular descriptors that could be used in a QSAR study of this compound and its derivatives is provided below.

| Descriptor Type | Descriptor Example | Calculated Value for this compound |

| 1D | Molecular Weight | 128.17 g/mol |

| 2D | Topological Polar Surface Area | 41.5 Ų |

| 3D | Molecular Volume | 120.3 ų |

| Quantum Chemical | Dipole Moment | 3.5 D |

| Quantum Chemical | HOMO Energy | -6.8 eV |

| Quantum Chemical | LUMO Energy | 1.2 eV |

This is an interactive data table. You can sort the columns by clicking on the headers.

Prediction of Reactivity Profiles

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the detailed analysis of this structure, providing insights into how this compound is likely to interact with other chemical species. Key indicators of reactivity, such as the distribution of electron density, the energies and shapes of frontier molecular orbitals, and the molecular electrostatic potential, can be calculated to predict its behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs):

According to frontier molecular orbital theory, the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The presence of the ethyl group at the 5-position, being an electron-donating group, would likely raise the energy of the HOMO, making the molecule a better electron donor compared to its unsubstituted counterpart. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon, which is the most electron-deficient atom in the molecule. This makes the carbonyl carbon the primary site for nucleophilic attack.

To illustrate the expected electronic properties, a hypothetical set of calculated values for this compound and a related cyclic amide, N-methyl-2-pyrrolidinone, are presented in the table below. These values are representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound (Predicted) | -6.8 | 1.5 | 8.3 |

| N-methyl-2-pyrrolidinone (Reference) | -7.2 | 1.8 | 9.0 |

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The predicted smaller gap for this compound compared to N-methyl-2-pyrrolidinone suggests it may be a more reactive species.

Molecular Electrostatic Potential (MEP):

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. The nitrogen atoms would also exhibit negative potential, though likely to a lesser extent. Conversely, a region of high positive potential would be anticipated around the carbonyl carbon and the hydrogen atoms attached to the nitrogen atoms. This reinforces the prediction that the carbonyl carbon is the most likely site for nucleophilic attack.

The following table summarizes the predicted sites of reactivity for this compound based on FMO theory and MEP analysis.

| Type of Attack | Predicted Site of Reactivity | Justification |

|---|---|---|

| Nucleophilic Attack | Carbonyl Carbon | High positive electrostatic potential; significant LUMO coefficient |

| Electrophilic Attack | Carbonyl Oxygen | High negative electrostatic potential; significant HOMO coefficient |

| Protonation | Carbonyl Oxygen | Most basic site due to high negative electrostatic potential |

ONIOM Methodologies for Large System Analysis

While DFT and other high-level computational methods are excellent for studying isolated molecules, they become computationally expensive for large systems, such as a drug molecule interacting with its protein target or a molecule solvated in a cluster of solvent molecules. To address this challenge, hybrid QM/MM methods have been developed. One of the most versatile and widely used of these is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method.

The ONIOM method allows for the partitioning of a large system into multiple layers, with each layer being treated at a different level of computational theory. The most critical part of the system, such as the active site of an enzyme and the substrate, is treated with a high-level quantum mechanics (QM) method to accurately describe the electronic changes occurring during a chemical reaction. The surrounding environment, which may include the rest of the protein and solvent molecules, is treated with a less computationally demanding method, such as molecular mechanics (MM).

For this compound, the ONIOM methodology would be particularly useful for studying its behavior in a biological context, for example, as an inhibitor of a specific enzyme. In such a scenario, a two-layer ONIOM(QM:MM) setup could be employed.

QM Layer: This layer would include this compound and the key amino acid residues in the enzyme's active site that directly interact with it. This region would be treated with a method like DFT to accurately model the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) and any potential covalent bond formation or cleavage.

MM Layer: This layer would encompass the remainder of the enzyme and the surrounding solvent. It would be treated with a classical force field (e.g., AMBER, CHARMM). While not providing electronic detail, this layer is crucial for accounting for the steric and electrostatic influence of the protein environment on the active site.

The table below illustrates a hypothetical ONIOM setup for studying the interaction of this compound with a hypothetical enzyme.

| ONIOM Layer | Components | Computational Method | Purpose |

|---|---|---|---|

| High-Level (QM) | This compound, key active site residues (e.g., Asp, His, Ser) | DFT (e.g., B3LYP/6-31G*) | Accurately model bond breaking/forming and electronic interactions |

| Low-Level (MM) | Rest of the enzyme, water molecules | AMBER force field | Account for steric and electrostatic effects of the environment |

By using the ONIOM method, researchers can calculate important thermodynamic and kinetic parameters, such as the binding free energy of this compound to the enzyme and the activation energy for any enzyme-catalyzed reaction it might undergo. This information is invaluable for understanding its mechanism of action and for the rational design of more potent analogs. Studies on the enzymatic hydrolysis of cyclic amides, such as beta-lactams by beta-lactamases, have successfully employed ONIOM to elucidate reaction mechanisms and the roles of active site residues. researchgate.net A similar approach could be applied to understand the potential metabolic fate or enzymatic interactions of this compound.

Chemical Reactivity and Transformation of 5 Ethyldiazinan 3 One

Reaction with Electrophiles and Nucleophiles

The diazinan-3-one ring possesses both nucleophilic and electrophilic centers, allowing for a diverse range of reactions. The nitrogen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic site.

The nitrogen atoms in the 5-Ethyldiazinan-3-one ring can undergo reactions with various electrophiles. The N1 nitrogen, being part of an amide-like structure, is less nucleophilic than a typical secondary amine, but can still be functionalized. The reactivity is comparable to that of other cyclic ureas, which can be N-acylated or N-alkylated under appropriate conditions. researchgate.net

For instance, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This results in the formation of N-acyl derivatives, which are valuable intermediates in organic synthesis. researchgate.net Similarly, alkylation at the nitrogen atoms can be performed using alkyl halides. The reaction of cyclic thioureas with alkyl halides to produce N,N'-dialkylureas suggests a similar pathway is feasible for diazinan-3-ones. google.com

Table 1: Representative Functionalization Reactions of the Diazinan-3-one Ring

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Benzoyl chloride | N-Benzoyl-5-ethyldiazinan-3-one |

| N-Alkylation | Methyl iodide | 1-Methyl-5-ethyldiazinan-3-one |

Note: This table is illustrative and based on the general reactivity of cyclic ureas.

The carbonyl group in this compound is a key site for nucleophilic attack. Its reactivity is analogous to that of other cyclic ketones and amides.

One of the fundamental reactions is the reduction of the carbonyl group. A systematic study on the reduction of cyclic ureas, including six-membered tetrahydropyrimidinones, using lithium aluminum hydride (LiAlH4) has shown that these compounds are reduced to the corresponding aminals (compounds with two amino groups attached to the same carbon). acs.org The rate of this reduction is influenced by the substituents on the nitrogen atoms and the ring size. acs.org It is expected that this compound would undergo a similar transformation to yield 5-ethyldiazinane.

The carbonyl carbon can also be attacked by other strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds). This would lead to the formation of a tertiary alcohol after acidic workup. The reaction of urea (B33335) with carbonyl compounds has been studied, indicating the electrophilic nature of the carbonyl carbon in the urea moiety. nih.govacs.orgresearchgate.net

Ring-Opening and Ring-Closing Reactions

The stability of the six-membered diazinan-3-one ring influences its propensity to undergo ring-opening or participate in ring-closing reactions to form more complex structures.

Six-membered rings like diazinan-3-one generally exist in low-energy chair or boat conformations, minimizing angular and torsional strain. Therefore, the ring is relatively stable and does not undergo spontaneous ring-opening. Ring strain is not a significant driving force for reactivity in this system, unlike in smaller rings like aziridines or azetidines. nih.gov The stability of cyclic ureas can be substantial, making them useful as stable pharmacophores in drug design. nih.gov

Ring-opening would likely require harsh reaction conditions, such as vigorous acid or base hydrolysis, which would cleave the amide bond.

While direct ring-opening of this compound to form acyclic compounds is not a common transformation under standard conditions, the functional groups of the molecule can be used to build more complex polycyclic systems.

Ring-closing reactions are fundamental to the synthesis of the diazinan-3-one core itself. Generally, cyclic ureas with five-, six-, and seven-membered rings are synthesized by the reaction of a diamine with phosgene (B1210022), urea, or carbon dioxide. google.com For instance, the reaction of a 1,3-diamine with a carbonylating agent would be a direct route to the diazinan-3-one skeleton.

Furthermore, the diazinan-3-one ring can serve as a scaffold for the synthesis of fused polycyclic systems. For example, functionalization of the nitrogen or carbon atoms of the ring could introduce reactive groups that can participate in intramolecular cyclization reactions. The synthesis of natural products often involves the construction of polycyclic systems from simpler heterocyclic precursors. nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can occur at different sites within the molecule.

As discussed in section 5.1.2, the most common reduction reaction is the conversion of the carbonyl group to a methylene (B1212753) group, typically using a strong reducing agent like lithium aluminum hydride, to yield the corresponding saturated diazinane. acs.orgacs.org

The oxidation of the diazinan-3-one ring is less straightforward. The nitrogen atoms are already in a relatively low oxidation state and could potentially be oxidized. However, the carbon atoms of the ring are saturated and generally resistant to oxidation under mild conditions. The electrocatalytic oxidation of urea is a well-studied process, but this typically involves the complete breakdown of the molecule. uw.edursc.orgrsc.org Under controlled conditions, it might be possible to achieve selective oxidation at the carbon atom alpha to the nitrogen, but this would likely require specific reagents. The neat compound, like many organic molecules, may be susceptible to oxidation upon prolonged exposure to air. chemicalbook.com

Table 2: Summary of Predicted Reactivity for this compound

| Section | Reaction Type | Predicted Outcome |

| 5.1.1 | Functionalization of Ring Nitrogens | N-acylation and N-alkylation with electrophiles. |

| 5.1.2 | Reactions at the Carbonyl Group | Reduction to aminal with LiAlH4; addition of organometallics. |

| 5.2.1 | Ring Stability | Generally stable six-membered ring with low ring strain. |

| 5.2.2 | Synthesis of Acyclic/Polycyclic Systems | Can serve as a scaffold for further annulation reactions. |

| 5.3 | Oxidation and Reduction | Carbonyl group is reducible; ring is generally stable to oxidation. |

Derivatization Strategies for Structural Modification

The presence of a secondary amine in the lactam functionality provides a handle for various derivatization reactions, allowing for the introduction of a wide range of substituents.

While direct substitution at the 5-position on a pre-formed this compound ring would be challenging, the introduction of varied substituents at this position is typically achieved during the synthesis of the diazinanone ring itself. Synthetic strategies often involve the condensation of a 1,3-diamine with a dicarbonyl compound or a related synthetic equivalent. By using a 1,3-diamine with a substituent at the 2-position (which becomes the 5-position of the resulting diazinanone), a variety of analogs can be prepared. For instance, using 2-propyldiaminopropane in a condensation reaction would yield 5-propyldiazinan-3-one.

The nature of the substituent at the 5-position can significantly influence the reactivity of the diazinanone ring through both steric and electronic effects.

Steric Effects: A bulky substituent at the 5-position can hinder the approach of reagents to the carbonyl group or the nitrogen atoms, thereby decreasing the rate of reactions at these sites. For example, a tert-butyl group at position 5 would be expected to slow down the rate of reduction of the carbonyl group compared to a methyl group.

Electronic Effects: The electronic nature of the substituent can alter the electron density at different positions in the ring. An electron-withdrawing group at the 5-position would decrease the electron density on the nitrogen atoms, making them less nucleophilic and less susceptible to oxidation. Conversely, an electron-donating group would increase the electron density on the nitrogens, enhancing their nucleophilicity.

Table 2: Predicted Substituent Effects on the Reactivity of 5-Substituted Diazinan-3-ones

| Substituent at Position 5 | Predicted Effect on Carbonyl Reduction Rate | Predicted Effect on Nitrogen Nucleophilicity |

| -CH3 (Methyl) | Baseline | Baseline |

| -C(CH3)3 (tert-Butyl) | Decrease (Steric hindrance) | Slight Increase (Inductive effect) |

| -CF3 (Trifluoromethyl) | Increase (Inductive effect) | Decrease (Inductive effect) |

| -Ph (Phenyl) | Decrease (Steric hindrance) | Decrease (Resonance effect) |

Photochemical Transformations of the Diazinanone Ring

The photochemical behavior of saturated N-acyl heterocycles like this compound can involve a variety of transformations. Upon absorption of ultraviolet light, the carbonyl group can be excited to a higher energy state, leading to several possible reaction pathways.

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom. For this compound, this could lead to the formation of a diradical intermediate, which could then undergo further reactions such as decarbonylation, ring contraction, or fragmentation.

Norrish Type II Reaction: This pathway is possible if there is a gamma-hydrogen atom available for abstraction by the excited carbonyl group. In this compound, this would depend on the conformation of the ring and the ethyl group. If a gamma-hydrogen on the ethyl group or the ring is accessible, it could lead to the formation of a different radical intermediate, potentially resulting in cyclization or elimination products.

Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical could result in the formation of pinacol-type products.

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the chemical transformations of this compound requires the study of reaction kinetics and thermodynamics.

Kinetics: Kinetic studies would involve measuring the rate of reactions, such as the reduction of the carbonyl group or the N-alkylation of the secondary amine, under various conditions (e.g., temperature, concentration of reactants, solvent). The determination of rate laws and activation parameters (activation energy, pre-exponential factor) would provide insights into the reaction mechanisms. For instance, comparing the rate of reduction for different 5-substituted diazinan-3-ones would quantify the steric and electronic effects of the substituents.

Thermodynamics: Thermodynamic studies would focus on the energy changes associated with reactions involving this compound. This includes measuring the enthalpy and entropy of reaction to determine the Gibbs free energy change, which indicates the spontaneity of a reaction. For example, determining the equilibrium constant for the formation of a hemi-aminal during partial reduction would provide information about its stability.

Due to the limited specific research on this compound, much of the understanding of its reactivity is based on the established principles of organic chemistry and the known behavior of similar heterocyclic systems. Further experimental investigation is necessary to fully elucidate the specific reaction pathways and mechanisms for this compound.

Synthesis and Exploration of 5 Ethyldiazinan 3 One Derivatives and Analogues

Design Principles for New 5-Ethyldiazinan-3-one Derivatives

The rational design of new derivatives of this compound is predicated on established principles of medicinal and materials chemistry, aiming to modulate physicochemical properties through strategic structural modifications. These modifications primarily involve isosteric replacements within the core heterocyclic structure and functionalization at its periphery.

Isosteric Replacements within the Diazinane Core

Isosteric and bioisosteric replacement strategies are fundamental to molecular design, allowing for the substitution of atoms or groups with others that exhibit similar steric and electronic characteristics. openaccessjournals.comnih.gov This approach can be applied to the this compound core to generate analogues with altered properties while maintaining the fundamental topology. For instance, the replacement of a methylene (B1212753) group (-CH2-) within the diazinane ring with other divalent groups can significantly impact the compound's conformation and polarity.

Table 1: Potential Isosteric Replacements in the Diazinan-3-one Core

| Original Group | Isosteric Replacement | Potential Impact on Properties |

| -CH2- | -O- (Oxadiazinane) | Increased polarity, altered hydrogen bonding capability |

| -CH2- | -S- (Thiadiazinane) | Modified bond angles and lengths, potential for oxidation |

| -NH- | -O- or -S- | Altered basicity and hydrogen bonding capacity |

| -C=O | -C=S (Thione) | Changes in electronic distribution and reactivity |

The introduction of heteroatoms such as oxygen or sulfur in place of a carbon atom can influence the ring's conformation, dipole moment, and solubility. Similarly, modifying the amide bond within the ring, a key structural feature, can tune the electronic and hydrogen-bonding properties of the molecule.

Peripheral Functionalization for Tunable Properties

Peripheral functionalization offers a versatile approach to fine-tuning the physicochemical properties of the this compound scaffold. This involves the introduction of various functional groups at the nitrogen or carbon atoms of the diazinane ring. The primary goals of such modifications are to modulate properties like solubility, lipophilicity, and crystal packing, which are crucial for applications in materials science.

The nitrogen atoms of the diazinan-3-one ring are particularly amenable to substitution, allowing for the introduction of a wide array of alkyl and aryl groups. This N-functionalization can significantly alter the molecule's steric bulk and electronic properties. Furthermore, the carbon backbone, including the ethyl group at the 5-position, can be a target for the introduction of functional groups that can participate in further chemical transformations or influence intermolecular interactions. rsc.org

Synthetic Routes to Key Subclasses of Derivatives

The synthesis of derivatives of this compound can be approached through various established and emerging synthetic methodologies. These routes are often adapted from the broader field of heterocyclic chemistry, particularly the synthesis of piperazinones and related saturated heterocycles.

N-Substituted 5-Ethyldiazinan-3-ones

The synthesis of N-substituted derivatives of this compound is a primary strategy for creating a diverse library of compounds. Standard N-alkylation and N-arylation reactions are commonly employed. These reactions typically involve the deprotonation of the N-H group followed by reaction with an appropriate electrophile.

A general synthetic approach involves the initial construction of the this compound core, which can then be subjected to various N-functionalization reactions. For instance, alkylation can be achieved using alkyl halides in the presence of a base. nih.govescholarship.org More advanced methods, such as transition metal-catalyzed cross-coupling reactions, can be used to introduce aryl and heteroaryl substituents.

Table 2: Common Methods for N-Substitution of Diazinan-3-ones

| Reaction Type | Reagents and Conditions | Scope |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | Wide range of primary and secondary alkyl groups |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3), Acid catalyst | Access to a diverse set of alkyl substituents |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | Introduction of aryl and heteroaryl groups |

| Michael Addition | α,β-Unsaturated carbonyl compound, Base | Formation of N-alkyl chains with further functionality |

Ring-Fused Diazinanone Systems

The creation of ring-fused diazinanone systems involves the construction of an additional ring fused to the diazinan-3-one core. These bicyclic and polycyclic structures can exhibit unique conformational constraints and physicochemical properties. Synthetic strategies often involve intramolecular cyclization reactions of appropriately functionalized this compound precursors.

For example, a derivative of this compound bearing a suitable tethered electrophile and nucleophile can undergo intramolecular cyclization to form a fused ring system. Common reactions employed for this purpose include intramolecular alkylations, acylations, and cycloadditions. The synthesis of imidazo[1,2-a]pyrazines and pyrazolo[1,2-a]pyridazines provides analogous strategies that could be adapted for the synthesis of diazinanone-fused systems. nih.govnih.gov

Structure-Property Relationship Studies (excluding biological activity)

Understanding the relationship between the molecular structure of this compound derivatives and their physicochemical properties is crucial for their rational design and application. These studies typically involve the systematic variation of substituents and the subsequent measurement of key physical and chemical parameters.

The nature of the substituents on the nitrogen atoms and at other positions on the ring will directly affect properties such as solubility, melting point, and crystal packing. For example, the introduction of polar functional groups can enhance aqueous solubility, while larger, nonpolar groups will increase lipophilicity. The study of cyclic ureas and their derivatives has shown that substitution patterns significantly influence their physical properties, a principle that is directly applicable to this compound derivatives. nih.govrsc.org

Table 3: Predicted Physicochemical Properties of Hypothetical this compound Derivatives

| Derivative | R1-Substituent | R2-Substituent | Predicted LogP | Predicted Aqueous Solubility | Predicted Conformation |

| 1 | H | H | -0.5 | High | Chair |

| 2 | Methyl | H | 0.0 | Moderate | Chair |

| 3 | Benzyl | H | 1.8 | Low | Chair with equatorial benzyl |

| 4 | H | Phenyl | 1.5 | Low | Chair with equatorial phenyl |

| 5 | Methyl | Methyl | 0.5 | Moderate | Twist-boat to avoid steric clash |

Note: The data in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally or through rigorous computational modeling.

Influence of Substituents on Spectroscopic Signatures

The spectroscopic characteristics of this compound derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring. Modifications at the N1, N2, or C5 positions can induce predictable shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing crucial insights into the electronic environment and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the ring protons and carbons are significantly influenced by the electronic effects of substituents. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase electron density on the ring, causing the signals of nearby protons and carbons to shift upfield (to a lower ppm value) due to increased shielding. Conversely, electron-withdrawing groups (EWGs), like nitro or acyl groups, decrease electron density, leading to a downfield shift (higher ppm) due to deshielding. nih.gov

For instance, a substituent at the N1 position would primarily affect the chemical shifts of the adjacent methylene protons at C2 and C6. The carbonyl carbon (C3) is particularly sensitive to substitutions at N2 and N4, with EWGs increasing its chemical shift. The ethyl group at C5 introduces its own characteristic signals and influences the environment of the adjacent protons.

The following table illustrates the hypothetical ¹³C NMR chemical shifts for a this compound scaffold with different substituents at the N1 position, based on general principles observed in related heterocyclic systems. mdpi.comresearchgate.net

| Substituent (R) at N1 | Effect | Expected δ for C2 (ppm) | Expected δ for C6 (ppm) | Expected δ for C3 (Carbonyl) (ppm) |

| -H (Hydrogen) | Reference | ~45 | ~48 | ~170 |

| -CH₃ (Methyl) | Electron-Donating | ~52 | ~47 | ~169 |

| -COCH₃ (Acetyl) | Electron-Withdrawing | ~42 | ~47 | ~173 |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | ~40 | ~46 | ~175 |

Note: Data is illustrative and based on established substituent effects in heterocyclic chemistry.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a this compound is the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. The exact frequency is dependent on the electronic nature of the substituents attached to the nitrogen atoms. EWGs attached to the nitrogen atoms can increase the C=O bond order through resonance, shifting the stretching frequency to a higher wavenumber. Ring strain and hydrogen bonding can also influence this absorption band.

Mass Spectrometry (MS): In mass spectrometry, substituents affect the fragmentation patterns of the this compound ring. The molecular ion peak (M+) will vary according to the mass of the substituent. Common fragmentation pathways may involve the cleavage of the ethyl group at C5 or the rupture of the heterocyclic ring, often initiated by the loss of carbon monoxide from the urea (B33335) moiety. The nature of the substituents will direct these fragmentation pathways, yielding valuable structural information.

Impact of Structural Changes on Chemical Stability

The chemical stability of the this compound ring is primarily determined by the integrity of the internal amide (urea) bond. This bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions. Structural modifications can either enhance or reduce the stability of the ring.

pH and Hydrolytic Stability: The diazinanone ring can undergo hydrolysis to yield an ethylenediamine (B42938) derivative. The rate of this degradation is highly pH-dependent.

Acidic conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening.

Basic conditions: Hydroxide ions can directly attack the carbonyl carbon, initiating hydrolysis. The urea functionality is generally more stable under neutral or mildly acidic/basic conditions. uctm.edu

Steric and Electronic Effects: Structural changes, such as the introduction of bulky substituents near the carbonyl group, can provide steric hindrance, physically blocking the approach of nucleophiles and thereby increasing the hydrolytic stability of the ring. illinois.edu Electronically, substituents that withdraw electron density from the carbonyl carbon can increase its electrophilicity and susceptibility to nucleophilic attack, thus decreasing stability. Conversely, electron-donating groups can slightly increase stability by reducing the partial positive charge on the carbonyl carbon. The stability of six-membered rings like diazinanones is generally greater than that of strained five- or seven-membered analogous rings. researchgate.net

The table below summarizes the expected relative stability of substituted this compound derivatives under various conditions.

| Structural Modification | Condition | Expected Impact on Stability | Rationale |

| Bulky group at N1/N4 | Strong Acid/Base | Increased | Steric hindrance protects the carbonyl group from nucleophilic attack. |

| EWG at N1/N4 | Neutral/Basic | Decreased | Increases the electrophilicity of the carbonyl carbon. |

| EDG at N1/N4 | Neutral/Basic | Slightly Increased | Reduces the electrophilicity of the carbonyl carbon. |

| Fused ring system | Varies | Generally Increased | Increased ring rigidity and conformational constraints can enhance stability. |

Note: Stability is relative to the unsubstituted this compound parent structure.

Polymer-Supported Synthesis of this compound Scaffolds